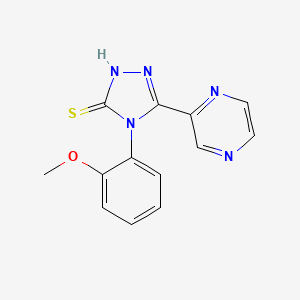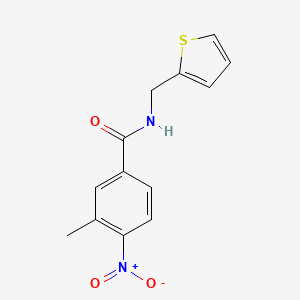![molecular formula C19H20N2O3 B5698778 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN-8237, is a small molecule inhibitor that targets the Aurora A kinase enzyme. It was first synthesized in 2006 and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a selective inhibitor of Aurora A kinase, which plays a crucial role in cell division and mitosis. By inhibiting this enzyme, this compound disrupts the proper alignment of chromosomes during cell division, leading to cell cycle arrest and apoptosis. This mechanism of action makes this compound a potential target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit tumor growth in several animal models of cancer. However, this compound has also been shown to have some toxic effects on normal cells, particularly in the bone marrow and gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its selectivity for Aurora A kinase, which makes it a potentially safer and more effective cancer therapy than other kinase inhibitors. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in clinical settings. In addition, this compound is a relatively new drug and its long-term effects on patients are not yet known.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the development of biomarkers to predict patient response to this compound. In addition, further studies are needed to determine the long-term effects of this compound on patients and to identify potential strategies to minimize its toxic effects on normal cells.
Métodos De Síntesis
The synthesis of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-(4-morpholinyl)aniline to produce 4-methyl-N-(4-morpholinyl)benzamide. This compound is then reacted with phosgene to form this compound. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is known to be overexpressed in several types of cancer, including breast, colon, and lung cancer. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-2-4-15(5-3-14)18(22)20-17-8-6-16(7-9-17)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZDQTVUUBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)

